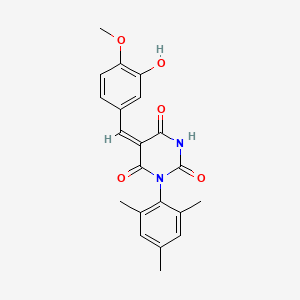
5-(3-hydroxy-4-methoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-hydroxy-4-methoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as HMBP, is a pyrimidine derivative that has been of great interest in scientific research due to its potential therapeutic applications. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism Of Action
The exact mechanism of action of 5-(3-hydroxy-4-methoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to exert its effects through the modulation of various signaling pathways in cells. In cancer cells, 5-(3-hydroxy-4-methoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to induce apoptosis by activating the caspase cascade and inhibiting the NF-κB pathway. In neuroprotection, 5-(3-hydroxy-4-methoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to protect against oxidative stress and inflammation by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway. In anti-inflammatory therapy, 5-(3-hydroxy-4-methoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to inhibit the production of pro-inflammatory cytokines by suppressing the NF-κB pathway.
Biochemical And Physiological Effects
5-(3-hydroxy-4-methoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to exhibit various biochemical and physiological effects, including anti-tumor, neuroprotective, and anti-inflammatory properties. In cancer cells, 5-(3-hydroxy-4-methoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In neuroprotection, 5-(3-hydroxy-4-methoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to protect against neuronal damage, improve cognitive function, and reduce oxidative stress and inflammation. In anti-inflammatory therapy, 5-(3-hydroxy-4-methoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the production of pro-inflammatory cytokines, reduce inflammation, and alleviate symptoms of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One of the advantages of using 5-(3-hydroxy-4-methoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its potent activity against cancer cells, making it a promising candidate for further investigation as an anti-cancer agent. Another advantage is its neuroprotective properties, which could be useful in the development of treatments for neurodegenerative diseases. However, one limitation of using 5-(3-hydroxy-4-methoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its limited solubility in water, which could affect its bioavailability and efficacy.
Future Directions
There are several future directions for the investigation of 5-(3-hydroxy-4-methoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential area of research is the development of 5-(3-hydroxy-4-methoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione as a novel anti-cancer agent, either alone or in combination with other chemotherapeutic agents. Another area of research is the investigation of 5-(3-hydroxy-4-methoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione as a potential treatment for neurodegenerative diseases such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 5-(3-hydroxy-4-methoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione and its potential applications in anti-inflammatory therapy.
Synthesis Methods
The synthesis of 5-(3-hydroxy-4-methoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione can be achieved through a multistep process involving the condensation of 3-hydroxy-4-methoxybenzaldehyde with mesityl oxide, followed by cyclization with barbituric acid. The resulting product is then subjected to recrystallization to obtain pure 5-(3-hydroxy-4-methoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione.
Scientific Research Applications
5-(3-hydroxy-4-methoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, 5-(3-hydroxy-4-methoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to exhibit potent antitumor activity by inducing apoptosis and inhibiting cell proliferation. In neuroprotection, 5-(3-hydroxy-4-methoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease. In anti-inflammatory therapy, 5-(3-hydroxy-4-methoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to inhibit the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
(5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-11-7-12(2)18(13(3)8-11)23-20(26)15(19(25)22-21(23)27)9-14-5-6-17(28-4)16(24)10-14/h5-10,24H,1-4H3,(H,22,25,27)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEFRHLNLQWCAS-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C(=O)C(=CC3=CC(=C(C=C3)OC)O)C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)N2C(=O)/C(=C/C3=CC(=C(C=C3)OC)O)/C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

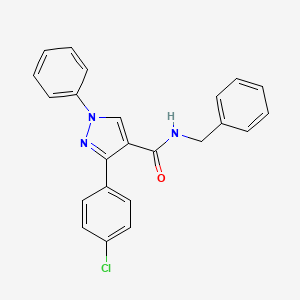
![ethyl (5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5242616.png)
![N-(4-ethoxyphenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5242621.png)
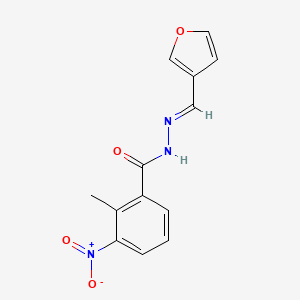
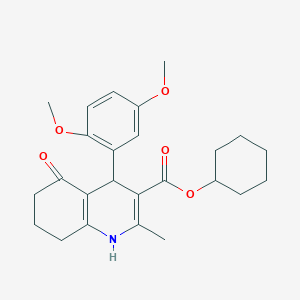
![2-[5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5242645.png)
![1-cyclopentyl-4-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}-2-piperazinone](/img/structure/B5242660.png)
![4-(3,4-dimethylphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5242664.png)
![N-(4-butoxyphenyl)-3-[(1-methyl-1H-imidazol-2-yl)thio]propanamide](/img/structure/B5242678.png)
![4-{[2-(phenoxymethyl)-4-morpholinyl]carbonyl}-1(2H)-phthalazinone](/img/structure/B5242684.png)
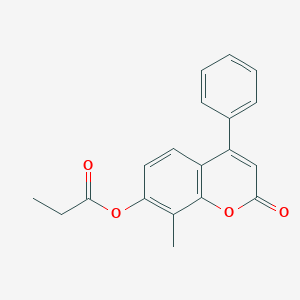
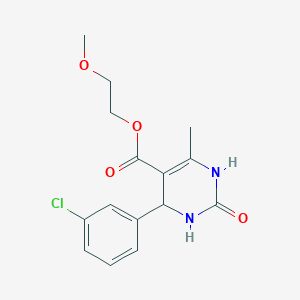
![N-cyclopentyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B5242704.png)
![4-({4-[3-(aminosulfonyl)-4-methylphenyl]-1-phthalazinyl}amino)-N,N-diethylbenzamide](/img/structure/B5242709.png)